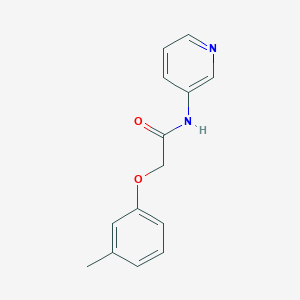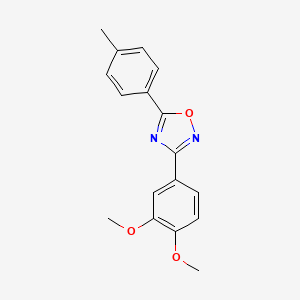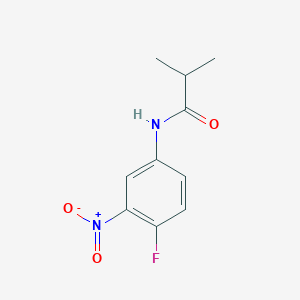
2-(3-methylphenoxy)-N-3-pyridinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Design
Medicinal chemistry plays a pivotal role in public health by bridging chemistry, pharmacology, and drug development. Researchers explore the molecular interactions of synthetic, semi-synthetic, and natural biologically active compounds. In this context, 2-(3-methylphenoxy)-N-3-pyridinylacetamide and its derivatives (such as chalcone, indole, and quinoline) have drawn interest. These compounds are investigated for their pharmacological effects, safety, and efficacy. Potential applications include novel drug design, optimization of existing pharmaceuticals, and enhancing overall quality of life .
Anti-Oxidant Properties
The compound’s structure suggests potential antioxidant activity. Researchers have screened derivatives like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide . These compounds exhibited significant antioxidant effects, making them promising candidates for further investigation .
Molluscicide Properties
Metaldehyde, a molluscicide, has been studied extensively. While not directly related to our compound, the field of molluscicides highlights the importance of effective pest control. Investigating whether 2-(3-methylphenoxy)-N-3-pyridinylacetamide exhibits molluscicidal properties could be valuable for agriculture and environmental protection .
Mechanism of Action
Target of Action
It’s worth noting that phenoxy herbicides, which share a similar structure with this compound, are known to act by mimicking the auxin growth hormone indoleacetic acid
Mode of Action
Based on the information about phenoxy herbicides, these compounds induce rapid, uncontrolled growth in broad-leaf plants . This could suggest a similar mode of action for 2-(3-methylphenoxy)-N-3-pyridinylacetamide, but this needs to be confirmed with further studies.
Biochemical Pathways
Phenoxy herbicides, which are structurally similar, are known to affect the auxin pathway
Pharmacokinetics
It’s worth noting that similar compounds, such as phenoxy herbicides, are known to be extensively metabolized by the liver
Result of Action
Phenoxy herbicides, which share a similar structure, are known to induce rapid, uncontrolled growth in broad-leaf plants . This could suggest a similar effect for 2-(3-methylphenoxy)-N-3-pyridinylacetamide, but this needs to be confirmed with further studies.
Action Environment
It’s worth noting that similar compounds, such as the molluscicide metaldehyde, are known to be frequently detected in surface water bodies
properties
IUPAC Name |
2-(3-methylphenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11-4-2-6-13(8-11)18-10-14(17)16-12-5-3-7-15-9-12/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXQDOTXFCCGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B5869891.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,6-dimethoxybenzoate](/img/structure/B5869895.png)
![methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5869902.png)
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5869918.png)
![3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B5869925.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5869926.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5869939.png)
![2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5869944.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide](/img/structure/B5869954.png)

![N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide](/img/structure/B5869960.png)
